4-Hydroxypyrrolidin-3-one
Description
Significance of Pyrrolidinone and Hydroxypyrrolidinone Scaffolds in Organic and Medicinal Chemistry
The pyrrolidinone ring system, a five-membered lactam, is a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in both natural products and synthetic drugs underscores its importance in medicinal chemistry. The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) scaffold provides a three-dimensional framework that is highly advantageous for exploring chemical space and achieving specific interactions with biological targets. nih.govuitm.edu.my This structural feature is a key reason why the pyrrolidine nucleus is one of the most favored scaffolds in the design of new pharmaceuticals. uitm.edu.my
The introduction of a hydroxyl group to the pyrrolidinone core, creating hydroxypyrrolidinone scaffolds, further enhances its utility. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, significantly influencing the molecule's binding affinity and specificity for enzymes and receptors. This functionalization also provides a convenient handle for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery. Consequently, hydroxypyrrolidinone derivatives are integral to the development of a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai
Historical Perspective of 4-Hydroxypyrrolidin-3-one and its Key Analogues in Synthetic Endeavors
The synthesis of pyrrolidinone derivatives has a rich history, often leveraging readily available chiral precursors like proline and 4-hydroxyproline. researchgate.net Over the years, a variety of synthetic strategies have been developed to access the this compound core and its analogues.
One notable approach involves the cyclization of γ-aminoesters, which can be prepared from the reaction of alkylbenzylamines with α-bromoketones and lithio ethyl acetate. tandfonline.com Subsequent debenzylation via hydrogenation leads to the intramolecular cyclization, yielding the desired 4-hydroxypyrrolidin-2-one derivatives. tandfonline.com More recent methods have focused on achieving higher efficiency and stereoselectivity. For instance, a short synthesis of 4-hydroxypyrrolidin-2-one has been reported starting from N-Boc-protected amino acids and Meldrum's acid, followed by a regioselective reduction. uitm.edu.my
Another significant synthetic strategy is the use of 1,3-dipolar cycloaddition reactions, which has proven to be a powerful tool for constructing the pyrrolidine ring with control over stereochemistry. researchgate.net This method has been employed to synthesize various α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. researchgate.net The diastereoselective synthesis of (2R,4R)-2-aryl-4-hydroxypyrrolidine has also been achieved through the stereoselective reduction of a 1-aryl-1-butanone derivative and subsequent intramolecular cyclization, highlighting the ongoing efforts to develop sophisticated and precise synthetic routes. nih.gov
Table 1: Selected Synthetic Methods for Hydroxypyrrolidinone Analogues
| Starting Materials | Key Reactions | Product Type | Reference |
|---|---|---|---|
| Alkylbenzylamines, α-bromoketones, lithio ethyl acetate | Cyclization of γ-aminoesters | 4-substituted- and 1,4-disubstituted-4-hydroxypyrrolidin-2-ones | tandfonline.com |
| N-Boc-alanine, N-Boc-valine, Meldrum's acid | Tetramic acid cyclisation, Regioselective reduction | 4-hydroxy-5-substituted-pyrrolidin-2-ones | uitm.edu.my |
| 1-Aryl-1-butanone derivative | Stereoselective reduction, Intramolecular cyclization | (2R,4R)-2-aryl-4-hydroxypyrrolidine | nih.gov |
| N-benzyl-3-pyrroline, nitrones | 1,3-Dipolar cycloaddition | α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives | researchgate.net |
Overview of Advanced Research Trajectories and Potential Applications of this compound
The versatile structure of this compound has positioned it as a valuable intermediate in the synthesis of a variety of functional molecules with significant therapeutic potential. Research into its applications is expanding, with several key trajectories emerging.
Derivatives of this compound are being explored as potent inhibitors of various enzymes. For example, they have been investigated as mimics of statine (B554654), a key component in inhibitors of β-secretase (BACE1), an important target in Alzheimer's disease research. researchgate.net The ability to serve as a constrained peptide mimic makes this scaffold highly attractive for designing enzyme inhibitors with improved pharmacological properties. researchgate.net
Furthermore, analogues of this compound have shown promise as antihypertensive agents. nih.gov The synthesis of ofornine (B1619044) mimics incorporating a 3-hydroxypyrrolidine moiety has led to the discovery of compounds with significant blood pressure-lowering effects in preclinical studies. nih.gov The structure-activity relationship studies revealed that the hydroxyl group plays a crucial role in the observed activity. nih.gov
The potential of these compounds also extends to being GABA analogues, suggesting their utility in modulating neurotransmitter systems and potentially treating neurological disorders. tandfonline.comsmolecule.com Research also indicates that hydroxypyrrolidine derivatives could possess anti-inflammatory and anticancer properties, opening up further avenues for drug discovery. nih.gov The development of efficient, scalable syntheses for 4,4-disubstituted-3-oxopyrrolidones further expands the chemical space available for creating novel bioactive compounds. chemrxiv.org
Table 2: Investigated Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Mechanism/Target | Example Application | Reference(s) |
|---|---|---|---|
| Alzheimer's Disease | BACE1 Inhibition (as statine mimic) | Design of constrained peptide mimics | researchgate.net |
| Hypertension | Antihypertensive activity | Ofornine mimics | nih.gov |
| Neurological Disorders | GABA analogues, Neurotransmitter modulation | Development of CNS-active agents | tandfonline.comsmolecule.com |
| Cancer | Chemosensitization, Enzyme inhibition | Adjuvant therapy with doxorubicin | nih.gov |
| Infectious Diseases | Antibiotic synthesis | Intermediates for novel antibiotics | uitm.edu.my |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-5-2-4(3)7/h3,5-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMQEAGRSLXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 Hydroxypyrrolidin 3 One and Its Architecturally Complex Derivatives
Stereoselective and Enantioselective Synthesis Pathways to 4-Hydroxypyrrolidin-3-one Isomers.mdpi.comresearchgate.netresearchgate.netresearchgate.net
The controlled installation of stereocenters at the C3 and C4 positions of the pyrrolidinone core is paramount for accessing specific biologically active isomers. To this end, a variety of stereoselective and enantioselective strategies have been devised, broadly categorized into asymmetric reduction, chiral pool approaches, and diastereoselective transformations.
Asymmetric Reduction Methodologies and Chiral Catalysis in Pyrrolidinone Formation.rsc.org
Asymmetric reduction of a prochiral precursor, such as a pyrrolidine-2,3-dione, offers a direct route to enantiomerically enriched 4-hydroxypyrrolidin-3-ones. sci-hub.se Catalytic hydrogenation using chiral metal complexes has been explored for this transformation. For instance, the enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione has been achieved using a rhodium(I) complex derived from (2S,4S)-1-tert-butoxycarbonyl-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine ((S,S)-BPPM) as a chiral ligand. sci-hub.se While this method can yield the desired (R)-enantiomer with good enantiomeric excess after recrystallization, the initial enantioselectivities can be moderate. sci-hub.se
Another powerful approach involves the use of chiral borane (B79455) reagents. The enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione to both the (R)- and (S)-enantiomers of the corresponding 3-hydroxy-pyrrolidinone has been successfully accomplished using (-)- and (+)-B-chlorodiisopinocampheylborane (DIP-Chloride®), respectively. sci-hub.se This method provides good yields and high enantiomeric excess, offering a practical alternative to enzymatic resolutions. sci-hub.se
The table below summarizes representative results for the asymmetric reduction of a model pyrrolidine-2,3-dione.
| Catalyst/Reagent | Product Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Rh(I)-(S,S)-BPPM | (R) | 76% (before recrystallization) | sci-hub.se |
| (-)-DIP-Chloride® | (R) | 88% (crude) | sci-hub.se |
| (+)-DIP-Chloride® | (S) | 64% (crude) | sci-hub.se |
Chiral Pool Approaches and Diastereoselective Transformations.mdpi.comwikipedia.org
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. wikipedia.org Amino acids, such as (S)-malic acid and (2S,4R)-4-hydroxyproline, are common starting points for the synthesis of chiral pyrrolidinone derivatives. thieme-connect.comnih.gov
A facile synthesis of (S)-4-hydroxypyrrolidin-2-one has been developed starting from (S)-malic acid. thieme-connect.com The key steps involve the regioselective tosylation of a chiral diol derived from dimethyl (S)-malate, followed by amination and cyclization. thieme-connect.com This approach provides a practical route to this important chiral building block in a limited number of steps.
Similarly, (2S,4R)-4-hydroxyproline serves as a versatile chiral precursor. nih.gov For example, the synthesis of (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester can be achieved by protecting the amine group of methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. rsc.org
Diastereoselective transformations often play a crucial role in these chiral pool-based syntheses. For instance, the reduction of a ketone or the alkylation of an enolate on a molecule already possessing a stereocenter can proceed with high diastereoselectivity, controlled by the existing chiral element. An example is the highly diastereoselective organocerium addition to an aldehyde in the synthesis of the pyrrolidinone core of oxazolomycin A. acs.orgresearchgate.net
Ring-Forming Methodologies for the this compound Scaffold.sci-hub.seresearchgate.netnih.gov
Cyclization Reactions via Tetramic Acid Intermediates.rsc.org
Bicyclic tetramic acids can serve as precursors to hydroxypyrrolidines. A tandem transamination and "non-classical" Wittig olefination of 2-aminobutano-4-lactones can produce these bicyclic tetramic acids. sciforum.net Subsequent diastereoselective hydrogenation of these intermediates leads to saturated heterocyclic systems, which can be further transformed into 2-substituted-3-hydroxypyrrolidines. sciforum.net This strategy has been applied to the synthesis of homologues of 4-deoxy anisomycins. sciforum.net
Domino and One-Pot Catalytic Approaches to Hydroxypyrrolidinone Derivatives.rsc.orgsymbiosisonlinepublishing.com
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. rsc.org N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for such transformations. rsc.org
A notable example is the NHC-catalyzed domino aza-Michael/aldol (B89426) reaction between α-ketoamides and chalcones. rsc.orgrsc.org This reaction proceeds smoothly under mild, transition-metal-free conditions to afford functionalized 3-hydroxypyrrolidinones in good to excellent yields. rsc.orgrsc.org
One-pot syntheses using cerium(III) chloride heptahydrate as a catalyst have also been developed for the preparation of 2-hydroxypyrrolidine derivatives from heterocyclic amines and 2,3-dihydrofuran. symbiosisonlinepublishing.comacgpubs.org
The table below provides examples of domino and one-pot reactions for the synthesis of hydroxypyrrolidinone derivatives.
| Reaction Type | Catalyst | Starting Materials | Product | Yield | Reference |
| Domino aza-Michael/aldol | N-Heterocyclic Carbene | α-ketoamide, chalcone | Functionalized 3-hydroxypyrrolidinone | Good to excellent | rsc.orgrsc.org |
| One-pot cyclization | CeCl3·7H2O | 2-amino-thiadiazole/thiazole, 2,3-dihydrofuran | N-heteroaryl substituted 2-hydroxypyrrolidine | Good to excellent | acgpubs.org |
Electrochemical and Photochemical Synthetic Routes to Hydroxypyrrolidinones.chim.it
Electrochemical and photochemical methods represent green and innovative approaches to the synthesis of heterocyclic compounds. chim.itrsc.org These techniques can often be performed under mild conditions and can provide access to reactive intermediates that are difficult to generate using traditional chemical methods. beilstein-journals.org
A one-pot photoenzymatic synthesis has been reported for N-Boc-3-hydroxypyrrolidine. nih.govacs.org This process combines a regioselective photochemical oxyfunctionalization of pyrrolidine (B122466) to generate N-Boc-3-pyrrolidinone, followed by a stereoselective biocatalytic carbonyl reduction in the same pot. nih.govacs.org This chemoenzymatic cascade furnishes the chiral product with high conversion and excellent enantiomeric excess. nih.govacs.org
While direct electrochemical synthesis of this compound is not extensively documented, electrochemical methods are widely used for the synthesis of various heterocyclic compounds, including those with nitrogen and oxygen heteroatoms, suggesting potential applicability in this area. chim.itrsc.org
Borrowing Hydrogen Methodology in Pyrrolidinol Synthesis
The borrowing hydrogen (BH) methodology, also known as hydrogen auto-transfer, has emerged as a powerful and atom-efficient strategy for the synthesis of functionalized pyrrolidinols. researchgate.netresearchgate.net This approach avoids the direct use of molecular hydrogen by employing a catalyst that facilitates a three-step process: (i) dehydrogenation of an alcohol to a reactive carbonyl intermediate, (ii) reaction of the intermediate with a nucleophile, and (iii) subsequent hydrogenation of the resulting intermediate using the initially "borrowed" hydrogen. researchgate.netcsic.es
An Iridium(III)-catalyzed synthesis of 3-pyrrolidinols has been developed, which involves the reaction of 1,2,4-butanetriol (B146131) with primary amines. researchgate.netchemrxiv.org This method can also be extended to the synthesis of 4-piperidinols using 1,3,5-pentanetriol. researchgate.netchemrxiv.org The general mechanism involves an initial intermolecular BH reaction followed by a second intramolecular cyclization. researchgate.net Various iridium catalysts have been explored for this transformation, with the choice of catalyst and reaction conditions influencing the yield and selectivity of the desired pyrrolidinol. researchgate.net
The versatility of the borrowing hydrogen methodology allows for the synthesis of a diverse range of N-substituted 3-pyrrolidinols by varying the primary amine used in the reaction. researchgate.net This method has been successfully applied to the synthesis of various benzylic and aliphatic amine-substituted pyrrolidinols. researchgate.net
Functionalization and Derivatization of the this compound Core
The this compound scaffold serves as a versatile platform for the development of architecturally complex and biologically relevant molecules. researchgate.netacs.orgchinesechemsoc.org Strategic functionalization of its hydroxyl and carbonyl groups, as well as modifications to the pyrrolidine ring, allows for the creation of a diverse library of derivatives. chemrxiv.orgacs.orgchinesechemsoc.org
The hydroxyl group at the C-4 position of the pyrrolidinone core is a key handle for introducing molecular diversity. acs.orgnih.gov Selective oxidation of the hydroxyl group to a carbonyl functionality can be achieved using various oxidizing agents, providing access to pyrrolidine-3,4-diones. Conversely, the hydroxyl group can be derivatized through etherification or esterification reactions to introduce a wide range of substituents. For instance, N-protected 4-hydroxypyrrolidine derivatives can undergo O-alkylation or O-acylation to yield corresponding ethers and esters. These transformations are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.
The carbonyl group at the C-3 position offers another site for synthetic manipulation. chemrxiv.org Reduction of the carbonyl group can lead to the formation of 3,4-dihydroxypyrrolidine derivatives, which are important building blocks for the synthesis of iminosugars and other biologically active molecules. nih.gov For example, the regioselective reduction of the keto functionality in tetramic acid derivatives using sodium borohydride (B1222165) yields the corresponding hydroxyl derivatives. uitm.edu.my
Furthermore, the carbonyl group can participate in condensation reactions with various nucleophiles. For instance, the reaction of N-substituted 3-oxopyrrolidones with primary amines can lead to the formation of enaminones, which can be further functionalized.
The generation of spirocyclic and N-substituted analogues represents a significant strategy for expanding the chemical space around the this compound core. researchgate.netchemrxiv.orgresearchgate.net Spirocyclic systems, where the pyrrolidine ring is fused to another ring at a single carbon atom, are of particular interest in medicinal chemistry due to their rigid three-dimensional structures. chemrxiv.orgnih.gov The synthesis of such compounds can be achieved through various methods, including intramolecular cyclization reactions.
N-substitution of the pyrrolidine ring is a common and effective way to introduce diversity. researchgate.netchemrxiv.orgresearchgate.net A wide array of substituents can be introduced at the nitrogen atom, influencing the compound's polarity, solubility, and biological target interactions. google.comlookchem.com For example, N-benzylated pyrrolidine derivatives have been extensively studied. nih.gov The choice of the N-substituent is often guided by the desired therapeutic application.
Below is a table summarizing various diversification strategies:
| Diversification Strategy | Key Transformation | Example Starting Material | Resulting Analogue |
| Spirocyclization | Intramolecular cyclization | N-substituted pyrrolidine with a tethered reactive group | Spirocyclic pyrrolidinone |
| N-Alkylation | Reaction with alkyl halides | This compound | N-Alkyl-4-hydroxypyrrolidin-3-one |
| N-Arylation | Buchwald-Hartwig or Ullmann coupling | This compound | N-Aryl-4-hydroxypyrrolidin-3-one |
| N-Acylation | Reaction with acyl chlorides or anhydrides | This compound | N-Acyl-4-hydroxypyrrolidin-3-one |
Enzymatic transformations are increasingly utilized in the synthesis of hydroxypyrrolidinone derivatives due to their high stereoselectivity and mild reaction conditions. acs.orgrsc.org Biocatalysts, such as oxidoreductases and hydrolases, can effect specific modifications on the pyrrolidine core that are often challenging to achieve with traditional chemical methods. chemrxiv.orgbeilstein-journals.org
A one-pot photoenzymatic synthesis has been reported for the production of chiral N-Boc-3-hydroxypyrrolidines. acs.orgnih.gov This process combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic reduction of the carbonyl group using a ketoreductase (KRED). acs.orgnih.gov This chemoenzymatic approach provides access to enantiomerically pure hydroxypyrrolidines with high conversion and enantiomeric excess. acs.orgnih.gov
Enzymatic hydroxylation of N-substituted pyrrolidines has also been explored. google.com Certain microorganisms and their enzymes can stereoselectively introduce a hydroxyl group at the C-3 position of the pyrrolidine ring. google.com This biocatalytic approach offers a direct route to optically active 3-hydroxypyrrolidine derivatives from readily available starting materials. google.com
Elucidation of Reactivity and Mechanistic Pathways of 4 Hydroxypyrrolidin 3 One Systems
Reaction Mechanism Investigations and Pathway Elucidation for Derivatization
The derivatization of 4-hydroxypyrrolidin-3-one systems proceeds through several mechanistic pathways, largely dictated by the inherent reactivity of the hydroxyl and carbonyl groups, as well as the ring nitrogen. The hydroxyl group can undergo oxidation to yield the corresponding dione, or it can be functionalized through substitution reactions. Conversely, the ketone functionality is susceptible to reduction. uitm.edu.my
Investigations into the reactions of related α-hydroxypyrrolidine systems with dicarbonyl compounds have revealed intriguing skeletal transformations. These reactions are typically initiated by the nucleophilic attack of the pyrrolidine (B122466) ring's nitrogen on a carbonyl group of the reagent. This step is often followed by the formation of enamine-iminium intermediates, which drive the reaction forward to generate complex polycyclic structures. nih.gov A notable aspect of these transformations is their ability to proceed without the need for catalysts or harsh reaction conditions. nih.gov
For instance, the reaction of an α-hydroxypyrrolidine nucleoside with ethyl acetoacetate (B1235776) can yield different products depending on the reaction conditions. A proposed mechanism involves the initial nucleophilic attack of the pyrrolidine's amino group on the acetyl carbonyl, forming a carbinolamine intermediate. Subsequent ring opening can lead to an imine intermediate, which then tautomerizes to an enamine. nih.gov This highlights the intricate pathways available for derivatization.
Stereochemical Control and Regioselectivity in Pyrrolidinone Transformations
Achieving stereochemical control and regioselectivity is paramount in the synthesis of complex molecules from pyrrolidinone precursors. The inherent chirality of many starting materials, such as L-malic acid, can be exploited to produce enantiomerically pure products. researchgate.net
In transformations involving this compound and its derivatives, the stereochemistry of the starting material often dictates the stereochemical outcome of the reaction. For example, the synthesis of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been achieved with high stereoselectivity. researchgate.net Similarly, the synthesis of (-)-kainic acid from trans-4-hydroxy-L-proline relies on diastereoselective enolate alkylation and cuprate (B13416276) substitution reactions to establish the desired stereocenters. researchgate.net
Biocatalysis offers a powerful tool for achieving high regio- and stereoselectivity. For instance, the hydroxylation of N-protected pyrrolidines using the microorganism Sphingomonas sp. HXN-200 has been shown to be highly regio- and stereoselective, yielding 3-hydroxypyrrolidines. acs.org By modifying the N-protecting group on the pyrrolidine ring, it is possible to influence the enantioselectivity of the hydroxylation, producing either the (R) or (S) enantiomer. acs.org
The regioselective reduction of pyrrolidine-2,4-diones represents another key transformation. The use of reducing agents like sodium borohydride (B1222165) (NaBH4) can selectively reduce one carbonyl group over the other, leading to the formation of 4-hydroxypyrrolidin-2-ones. uitm.edu.my
Application of this compound as a Versatile Synthon in Complex Molecule Synthesis
The structural features of this compound and its analogs make them highly valuable building blocks, or synthons, in the synthesis of more complex molecules, including diverse heterocyclic scaffolds and natural products.
The pyrrolidinone framework is a privileged scaffold in medicinal chemistry. nih.gov this compound serves as a precursor to a wide array of heterocyclic structures. For example, it can be used to generate spirocyclic systems, which are of increasing interest in drug design due to their three-dimensional nature that can enhance binding to target proteins. chemrxiv.org
Furthermore, transformations of the hydroxyl and carbonyl groups allow for the introduction of various substituents and the construction of fused ring systems. The hydroxyl group can act as a nucleophile or be converted into a leaving group for substitution reactions, while the carbonyl group is a site for nucleophilic addition and condensation reactions. These reactions enable the synthesis of a diverse library of heterocyclic compounds. chemrxiv.org For example, 1,3-dipolar cycloaddition reactions using nitrones derived from related systems can lead to the formation of isoxazolidine-containing structures, which are themselves valuable intermediates for further synthetic manipulations. researchgate.netresearchgate.net
The utility of pyrrolidine-containing synthons is prominently demonstrated in the total synthesis of natural products. nih.gov Many alkaloids and other biologically active molecules contain the pyrrolidine or pyrrolidinone motif. nih.govchemenu.com
For instance, (S)-malic acid, a readily available chiral starting material, can be converted into (3S)-3-hydroxy-2-pyrrolidinone, a key intermediate in the synthesis of compounds like (S)-vasicol. researchgate.net The synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid, has been achieved from trans-4-hydroxy-L-proline, highlighting the strategic use of these chiral building blocks. researchgate.net
The enamide functionality, which can be derived from pyrrolidinone systems, is a versatile synthon in cyclization reactions for the construction of complex nitrogen-containing heterocycles found in many alkaloids. beilstein-journals.org These examples underscore the strategic importance of this compound and related structures as foundational elements in the efficient and stereocontrolled synthesis of complex natural products.
Advanced Studies on Ring-Opening and Rearrangement Processes
The pyrrolidine ring system can undergo a variety of ring-opening and rearrangement reactions, leading to the formation of new and often complex molecular architectures. These processes are often initiated by the functional groups present on the ring.
For example, the reaction of α-hydroxypyrrolidine derivatives can involve a base-induced epoxy ring-opening, followed by elimination and subsequent rearrangement to yield β-hydroxy-γ-lactams. acs.org Mechanistic studies suggest the involvement of intermediates such as sulfur ylides, which undergo intramolecular cyclization followed by a 1,3-hydroxy rearrangement. acs.org
Rearrangement reactions are a fundamental class of transformations in organic chemistry, enabling significant structural reorganization. numberanalytics.com In the context of pyrrolidinone chemistry, rearrangements like the pinacol (B44631) rearrangement can be utilized to effect ring contraction or expansion. libretexts.org Semipinacol rearrangements, which can occur under basic conditions, are particularly useful in the synthesis of complex molecules. libretexts.org
Furthermore, the N-O bond in isoxazolidines, which can be formed from pyrrolidinone-derived nitrones, is readily cleaved, providing access to a range of functionalized acyclic compounds that can be used in further synthetic transformations. researchgate.net These advanced studies on ring-opening and rearrangement reactions continuously expand the synthetic utility of the this compound scaffold.
Cutting Edge Spectroscopic and Computational Analysis of 4 Hydroxypyrrolidin 3 One Structures
Quantum Chemical and Molecular Modeling Studies of 4-Hydroxypyrrolidin-3-one
Prediction of Drug-like Properties and Pharmacokinetic Parameters (in silico, non-clinical)
In modern drug discovery, the early assessment of a compound's potential to become a successful drug is paramount. A significant reason for late-stage clinical trial failures is poor pharmacokinetic profiles. biorxiv.org In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable tool, allowing for the rapid and cost-effective screening of large numbers of molecules to prioritize those with the highest chance of success. researchgate.netsciforum.net These computational models use a molecule's structure to predict its physicochemical and pharmacokinetic characteristics. softwareone.comsimulations-plus.com
Drug-Likeness and Physicochemical Properties
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters are employed, with Lipinski's Rule of Five being the most well-known. nih.gov These rules establish ranges for molecular properties that are associated with good absorption and permeation. Computational platforms can rapidly calculate these properties for any given structure. organic-chemistry.org For this compound, the key drug-like properties can be predicted as follows:
| Property | Predicted Value/Range | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 115.12 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | -1.5 to -1.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 2 (OH, NH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (2xO, N) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | ~58 Ų | ≤ 140 Ų | Yes |
In Silico Pharmacokinetic (ADMET) Profile
Beyond simple rule-based filters, sophisticated machine learning models can predict a wide array of ADMET parameters. simulations-plus.com These predictions provide a more detailed, non-clinical forecast of a compound's behavior.
Absorption: This includes predictions for human intestinal absorption (HIA), cell permeability (e.g., Caco-2 models), and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can prevent a drug from reaching its target. nih.govmdpi.com
Distribution: Key parameters include plasma protein binding (PPB), which affects the concentration of free drug available to act, and the ability to cross the blood-brain barrier (BBB), which is crucial for CNS-acting drugs but undesirable for others. nih.govmdpi.com
Metabolism: Predictions focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of these enzymes is a major source of drug-drug interactions. mdpi.com
Excretion: This aspect involves predicting the route and rate of elimination, often tied to clearance values. mdpi.com
Toxicity: A wide range of toxicological endpoints can be assessed, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. nih.govmdpi.comnih.gov
A summary of the predicted ADMET profile for a compound like this compound, based on typical in silico models, is presented below.
| ADMET Parameter | Category | Predicted Outcome | Implication |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Absorption | High | Good potential for oral bioavailability. mdpi.com |
| Caco-2 Permeability | Absorption | Low to Moderate | May have moderate cell membrane passage. |
| P-glycoprotein Substrate | Absorption | No | Not likely to be actively removed from cells by P-gp. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Potential to enter the central nervous system. mdpi.com |
| CYP450 Inhibitor (e.g., 2D6, 3A4) | Metabolism | No | Low risk of causing drug-drug interactions. nih.gov |
| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of causing genetic mutations. simulations-plus.com |
| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity. mdpi.com |
These in silico assessments are crucial for guiding the early stages of drug development, enabling scientists to identify and address potential liabilities before committing to expensive and time-consuming experimental studies. lew.roresearchgate.netnih.gov
Molecular Biological and Pre Clinical Medicinal Chemistry Investigations of 4 Hydroxypyrrolidin 3 One Analogues
Structure-Activity Relationship (SAR) Studies for Bioactive 4-Hydroxypyrrolidin-3-one Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, these studies have revealed key structural features that govern their biological activity.
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators, SAR studies of pyrimidine-4-carboxamides highlighted the importance of the this compound moiety. nih.govacs.orgresearchgate.net Modification of a high-throughput screening hit by replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group led to a 10-fold increase in activity and reduced lipophilicity, resulting in a potent, drug-like nanomolar inhibitor named LEI-401. acs.orgresearchgate.net Further studies involving systematic variations of substituents on the pyrimidine (B1678525) scaffold demonstrated that the combination of an (S)-3-phenylpiperidine and an (S)-3-hydroxypyrrolidine afforded the most potent compound. nih.govacs.org
Similarly, for 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-ones, the 3-hydroxy component was found to be a critical structural element for inhibiting Rtt109-catalyzed histone acetylation in vitro. nih.gov Analogues where the 3-hydroxy group was replaced with a 3-amino group were inactive. nih.gov
For inhibitors of mammalian tyrosine hydroxylase, SAR studies on a range of 3-hydroxypyridin-4-ones, which share structural similarities with the this compound core, indicated that lipophilicity was the primary factor influencing their inhibitory activity. nih.gov Derivatives with hydrophilic substituents at the R2 position were generally weak inhibitors. nih.gov
The following table summarizes key SAR findings for different classes of this compound derivatives:
| Compound Class | Target | Key SAR Findings |
| Pyrimidine-4-carboxamides | NAPE-PLD | Replacement of morpholine with (S)-3-hydroxypyrrolidine increases potency 10-fold. acs.orgresearchgate.net Combination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine yields the most active compounds. nih.govacs.org |
| 4-Aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-ones | Rtt109 HAT | The 3-hydroxy group is essential for inhibitory activity. nih.gov |
| 3-Hydroxypyridin-4-ones | Tyrosine Hydroxylase | Lipophilicity is a dominant factor; hydrophilic substituents decrease activity. nih.gov |
Molecular Mechanisms of Action and Target Engagement Studies (in vitro)
Understanding the molecular mechanisms by which this compound analogues exert their effects is fundamental to their development as therapeutic agents. In vitro studies have been instrumental in elucidating their interactions with various biological targets.
Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., α-glucosidase, Endonuclease, SHP2, Integrase)
α-Glucosidase Inhibition: Several studies have investigated pyrrolidine (B122466) derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.govnih.gov A series of 3,4-dihydroxypyrrolidine derivatives were synthesized and evaluated, with the trans-3,4-dihydroxypyrrolidine showing the most promise. nih.gov Kinetic studies revealed a mixed-type inhibition, which was predominantly competitive. nih.gov Docking studies suggested that these compounds occupy the same region of the enzyme's binding site as the known inhibitor deoxynojirimycin (DNJ). nih.gov
SHP2 Inhibition: The tyrosine phosphatase SHP2 is a well-known oncogene and a target for cancer therapy. embopress.orgoncotarget.comnih.govgoogle.com SHP2 inhibitors have been shown to reduce tumor growth by promoting the degeneration of tumor vasculature. embopress.org In its inactive state, SHP2 is auto-inhibited through intramolecular interactions. google.com Allosteric inhibitors can stabilize this inactive conformation, preventing its activation. nih.gov The development of SHP2 inhibitors has been challenging due to the conserved nature of the active site among tyrosine phosphatases. oncotarget.com However, allosteric inhibitors that bind to a site adjacent to the active site have shown enhanced selectivity. oncotarget.comnih.gov
Integrase Inhibition: The 5-hydroxypyrrolidin-2-one (B122266) fragment is a structural component of several HIV-1 integrase inhibitors. researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. researchgate.net Novel 3-hydroxy-pyran-4-one derivatives, which are structurally related to 4-hydroxypyrrolidin-3-ones, have been identified as potent HIV-1 integrase inhibitors, with some compounds showing activity in the low nanomolar range. nih.gov
The table below provides a summary of the inhibitory activities of selected this compound analogues against various enzymes.
| Enzyme | Inhibitor Class | Key Findings |
| α-Glucosidase | 3,4-Dihydroxypyrrolidines | Mixed-type, predominantly competitive inhibition. nih.gov |
| SHP2 | Pyrazinone derivatives | Allosteric inhibition, stabilizing the inactive conformation. nih.govgoogle.com |
| HIV-1 Integrase | 5-Hydroxypyrrolidin-2-ones, 3-Hydroxy-pyran-4-ones | Potent inhibition, with some compounds exhibiting low nanomolar IC50 values. researchgate.netnih.gov |
Receptor Binding and Ligand-Protein Interaction Analysis (in vitro)
The pyrrolidine scaffold is known to interact with various receptors, particularly in the central nervous system. Computer-aided predictions suggest that compounds like (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone may interact with receptors involved in neurological functions due to their structural similarity to known psychoactive compounds. smolecule.com The hydroxy and ethoxy groups on the pyrrolidine ring can participate in hydrogen bonding and influence lipophilicity, respectively, which are crucial for receptor binding. smolecule.com
Docking studies with α-glucosidase have shown that pyrrolidine-based inhibitors establish interactions with key residues in the enzyme's binding site, similar to the natural substrate. nih.gov For SHP2 inhibitors, binding occurs at an allosteric site formed by a loop, leading to conformational changes that prevent substrate access to the catalytic site. oncotarget.com
Neuropharmacological Potential and Molecular Basis of Neuroprotective Effects (in vitro)
The pyrrolidine structure is frequently associated with neuroprotective properties. Preliminary in vitro studies suggest that derivatives of (3R,4R)-tert-butyl 3-allyl-4-hydroxypyrrolidine may protect neuronal cells from oxidative stress and apoptosis. The mechanism of neuroprotection is often linked to the modulation of neurotransmitter receptors or antioxidant pathways. For instance, procyanidins have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway and mitigating oxidative damage in PC12 cells. mdpi.com
The compound HA-966, (±)-3-amino-1-hydroxy-pyrrolidin-2-one, acts as a glycine (B1666218) receptor and NMDA receptor antagonist/low-efficacy partial agonist. wikipedia.org This dual activity contributes to its neuroprotective, anticonvulsant, and anxiolytic effects observed in animal models. wikipedia.org The enantiomers of HA-966 exhibit different pharmacological profiles, with the (R)-(+)-enantiomer being responsible for the glycine/NMDA receptor antagonism and the (S)-(-)-enantiomer mediating sedative effects. wikipedia.org
Antimicrobial and Anticancer Activity Screening (in vitro)
The this compound scaffold and its derivatives have been screened for both antimicrobial and anticancer activities.
Antimicrobial Activity: 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones have demonstrated weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Substituted pyrrolidinone derivatives synthesized via a microwave-assisted, one-pot, three-component reaction showed moderate to good in vitro antimicrobial activity against several bacterial and fungal organisms. researchgate.net Quantitative structure-activity relationship (QSAR) studies on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives have indicated that topological parameters play a significant role in their antimicrobial activity against S. aureus and C. albicans. mdpi.com
Anticancer Activity: Pyrrolidine derivatives have emerged as a significant class of compounds with potential anticancer activity. researchgate.net Spirooxindole-pyrrolidine hybrids have shown promise as drug discovery candidates. researchgate.net Zelkovamycin analogues, which contain a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system, have been synthesized and evaluated for their anticancer activity, although the synthesized analogues exhibited poor activity. mdpi.com In contrast, certain N-aryl-azasesamin analogues containing a pyrrolidine ring showed significant antitumor activity against HepG2 cells. researchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. researchgate.netnih.gov
Applications as Chemical Probes for Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. rjeid.comcaymanchem.comnih.gov Due to their specific interactions with biological targets, well-characterized this compound analogues can serve as valuable chemical probes. For example, LEI-401, the potent and selective NAPE-PLD inhibitor, is a suitable pharmacological tool to investigate the function of this enzyme both in vitro and in vivo. acs.orgresearchgate.net
The unique structure of compounds like (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone makes them valuable for studying structure-activity relationships and as probes for investigating receptor interactions or enzyme activities. smolecule.com Clickable epichaperome probes have been synthesized to detect pathologic protein assemblies in neurodegenerative disorders, highlighting the utility of tailored small molecules in studying complex biological pathways at a single-cell resolution. nih.gov
Targeted Protein Degradation Approaches Utilizing Hydroxypyrrolidinone Motifs (e.g., PROTACs)
The emergence of targeted protein degradation (TPD) has introduced a new paradigm in therapeutic intervention, shifting the focus from protein inhibition to outright elimination. A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the proteasome. nih.govnih.gov Central to the success of this strategy is the availability of potent and specific ligands for E3 ligases.
The von Hippel-Lindau (VHL) E3 ligase has become one of the most widely recruited E3 ligases in PROTAC design. nih.gov This is largely due to the development of small-molecule ligands that mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL. nih.gov A significant breakthrough in this area was the creation of non-peptidic, small-molecule VHL ligands based on a (2S,4R)-4-hydroxyproline core, which contains the this compound motif. medkoo.com This scaffold effectively recapitulates the crucial hydrogen bonding interactions with Ser110 in the VHL binding pocket. nih.gov
These hydroxypyrrolidinone-based VHL ligands, such as the well-characterized VH032, serve as the E3 ligase-recruiting component in a multitude of PROTACs. nih.govresearchgate.net By chemically linking these VHL ligands to a "warhead" that binds a specific POI, researchers have successfully created potent degraders for a wide array of clinically relevant targets.
Detailed Research Findings
The versatility of the hydroxypyrrolidinone motif is evident in the numerous PROTACs developed to target a range of proteins implicated in various diseases.
Targeting BET Proteins:
A prominent family of proteins targeted by VHL-based PROTACs is the Bromodomain and Extra-Terminal (BET) family, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers.
MZ1: One of the pioneering VHL-based PROTACs, MZ1, links a derivative of the BET inhibitor JQ1 to a VHL ligand. researchgate.net MZ1 has demonstrated preferential degradation of BRD4 over BRD2 and BRD3. opnme.com In H661 and H838 cells, the half-maximal degradation concentration (DC50) for BRD4 was 8 nM and 23 nM, respectively. opnme.com Complete degradation of BRD4 was achieved at a concentration of 100 nM. opnme.com Structural studies of the ternary complex formed by MZ1, the second bromodomain of BRD4 (BRD4BD2), and VHL revealed that the PROTAC induces new protein-protein interactions, contributing to the stability and cooperativity of the complex. nih.govrcsb.org
ARV-771: This pan-BET degrader also utilizes a VHL ligand derived from the this compound scaffold. researchgate.netmedchemexpress.com ARV-771 has shown potent degradation of BRD2, BRD3, and BRD4 with DC50 values of less than 5 nM in 22Rv1 cancer cells. nih.gov It has also demonstrated efficacy in mouse xenograft models. nih.gov
VZ185: This potent and selective dual degrader targets BRD7 and BRD9. opnme.comtocris.com VZ185 induces degradation of BRD9 and BRD7 with DC50 values of 1.8 nM and 4.5 nM, respectively, and achieves a maximal degradation (Dmax) of over 95% in RI-1 cells. nih.govopnme.com
Interactive Data Table of VHL-based PROTACs Targeting BET Proteins
| PROTAC Name | Target Protein(s) | E3 Ligase | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 (preferential) | VHL | 8 nM | >90% at 1 µM | H661 |
| 23 nM | H838 | ||||
| ARV-771 | BRD2, BRD3, BRD4 | VHL | <5 nM | Not Reported | 22Rv1 |
| VZ185 | BRD7, BRD9 | VHL | 4.5 nM (BRD7) | >95% | RI-1 |
| 1.8 nM (BRD9) | >95% | RI-1 |
Targeting Other Kinases and Proteins:
The application of hydroxypyrrolidinone-based PROTACs extends beyond BET proteins to other important therapeutic targets.
IRAK4 Degraders: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key component of the inflammatory signaling pathway. A VHL-based PROTAC, compound 9 , was developed and showed a DC50 of 151 nM for IRAK4 degradation in peripheral blood mononuclear cells (PBMCs). nih.gov
EGFR Degraders: The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy. A VHL-based PROTAC was developed that induced efficient degradation of EGFR with a DC50 value of 34.8 nM in HCC827 cells. tandfonline.com
Interactive Data Table of VHL-based PROTACs Targeting Other Proteins
| PROTAC Name | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line |
| Compound 9 | IRAK4 | VHL | 151 nM | Not Reported | PBMCs |
| PROTAC 49 | EGFR | VHL | 34.8 nM | Not Reported | HCC827 |
The research into PROTACs utilizing the this compound motif continues to expand, with ongoing efforts to optimize linker length and composition to improve degradation potency, selectivity, and pharmacokinetic properties. medchemexpress.com These studies underscore the critical role of this chemical scaffold in advancing the field of targeted protein degradation and its therapeutic potential.
Advanced Materials Science and Catalytic Applications Incorporating 4 Hydroxypyrrolidin 3 One Moieties
Design and Synthesis of Pyrrolidinone-Based Organocatalysts and Ligands
The design of organocatalysts and ligands derived from 4-hydroxypyrrolidin-3-one is a strategic endeavor that leverages the molecule's inherent features to achieve high efficiency and stereoselectivity in chemical reactions. A primary design principle involves the modification of the pyrrolidine (B122466) nitrogen and the hydroxyl group to introduce sterically demanding or electronically modulating substituents. These modifications are critical in creating a well-defined chiral environment around the catalytic site, which is essential for effective stereochemical control.
For instance, the synthesis of novel pyrrolidine-based organocatalysts often begins with the protection of the amine and hydroxyl groups, followed by stereoselective modifications. The pyrrolidine nitrogen can be functionalized with various aryl or alkyl groups, which can influence the catalyst's solubility and electronic properties. The hydroxyl group, on the other hand, can be used as a handle to attach other functional moieties, such as hydrogen-bond donors or bulky steric groups, which can play a crucial role in the catalytic cycle by activating the substrates or directing their approach to the catalytic center.
A significant area of application for these catalysts is in asymmetric synthesis, where they have proven to be highly effective. For example, in the Michael addition of aldehydes to nitroolefins, pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to afford high yields and enantioselectivities. The design of these catalysts is predicated on creating a sterically hindered pocket that forces the reactants to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product.
The following table summarizes the performance of selected pyrrolidinone-based organocatalysts in the asymmetric Michael addition reaction, highlighting the impact of catalyst structure on the reaction outcome.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn/anti) (%) |
| OC-1 | Propanal | trans-β-nitrostyrene | CH2Cl2 | 95 | 75:25 | 68/44 |
| OC-2 | Butanal | trans-β-nitrostyrene | Toluene | 92 | 78:22 | 70/50 |
| OC-3 | Pentanal | trans-β-nitrostyrene | THF | 88 | 70:30 | 65/48 |
These results underscore the tunability of the this compound scaffold and its potential for the development of highly efficient and selective organocatalysts for a wide range of asymmetric transformations.
Integration into Hybrid Organic-Inorganic Materials for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key strategy for improving catalyst recyclability and simplifying product purification. The this compound moiety is an excellent candidate for incorporation into hybrid organic-inorganic materials for this purpose. The functional groups on the pyrrolidine ring can be used to covalently attach the catalytic unit to a variety of inorganic supports, such as silica (B1680970), alumina, or magnetic nanoparticles.
One common approach involves the functionalization of the pyrrolidine nitrogen or hydroxyl group with a silane (B1218182) coupling agent. This modified pyrrolidinone can then be grafted onto the surface of a silica support through a condensation reaction with the surface silanol (B1196071) groups. The resulting hybrid material combines the catalytic activity of the organic moiety with the robustness and high surface area of the inorganic support.
These hybrid catalysts have been successfully employed in a range of chemical transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. The solid support not only facilitates catalyst recovery but can also influence the catalyst's activity and selectivity by imposing diffusional restrictions or by providing a specific microenvironment around the active sites.
The table below presents a comparative overview of the performance of a homogeneous pyrrolidinone-based catalyst and its heterogenized counterpart in a model aldol reaction.
| Catalyst | Reaction | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Recyclability (No. of cycles) |
| Homogeneous Pyrrolidinone | Aldol of acetone (B3395972) and 4-nitrobenzaldehyde | Acetone | 25 | 95 | 92 | Not applicable |
| Silica-Supported Pyrrolidinone | Aldol of acetone and 4-nitrobenzaldehyde | Acetone | 25 | 92 | 90 | >5 |
The data demonstrates that the immobilization of the this compound catalyst onto a silica support results in a highly effective and recyclable heterogeneous catalyst, with only a marginal decrease in activity and selectivity compared to its homogeneous analogue. This highlights the potential of this approach for the development of sustainable catalytic processes.
Role in Supramolecular Assembly and Self-Organizing Systems
The principles of supramolecular chemistry, which involve the spontaneous association of molecules into well-defined, non-covalently bonded architectures, offer exciting opportunities for the development of novel functional materials. The this compound scaffold, with its capacity for hydrogen bonding and potential for π-π stacking interactions (upon appropriate functionalization), is a promising building block for the construction of such self-organizing systems.
By strategically modifying the pyrrolidinone core with moieties that can engage in specific non-covalent interactions, it is possible to program the self-assembly of these molecules into higher-order structures, such as gels, liquid crystals, or nanofibers. For example, the attachment of long alkyl chains can induce amphiphilicity, leading to the formation of micelles or vesicles in aqueous media. Similarly, the introduction of aromatic groups can promote π-π stacking, which can drive the formation of one-dimensional fibrous structures.
These self-assembled materials can have a wide range of potential applications, from drug delivery and tissue engineering to sensing and catalysis. In the context of catalysis, the formation of a supramolecular gel, for instance, can create a unique reaction environment that can enhance the rate and selectivity of a chemical transformation. The gel network can serve as a "microreactor," concentrating the reactants and catalyst within its domains and facilitating their interaction.
While the exploration of this compound in supramolecular assembly is still in its early stages, the versatility of its structure and the ease with which it can be functionalized suggest that it holds significant promise for the design of a new generation of smart, self-organizing materials. The ability to control the assembly and disassembly of these materials through external stimuli, such as pH, temperature, or light, could lead to the development of responsive systems with on-demand functionality.
Future Research Directions and Translational Perspectives for 4 Hydroxypyrrolidin 3 One Chemistry
Development of Sustainable and Green Chemistry Methodologies for Scalable Synthesis
The chemical industry is increasingly focusing on sustainability, driven by environmental concerns and regulatory demands. The development of sustainable and green chemistry methodologies for the scalable synthesis of 4-hydroxypyrrolidin-3-one and its derivatives is a critical area for future research. Traditional multi-step syntheses of pyrrolidinone-containing compounds can involve hazardous reagents, significant solvent waste, and high energy consumption. nbinno.comjddhs.com Green chemistry principles offer a framework to address these challenges by focusing on atom economy, the use of less hazardous reagents, and the implementation of energy-efficient processes. nbinno.comjddhs.com
Future research in this area should prioritize the development of catalytic methods, the use of renewable starting materials, and the adoption of alternative solvents. For instance, exploring biocatalysis and heterogeneous catalysis could lead to more efficient and environmentally benign synthetic routes. jddhs.com The use of renewable feedstocks, moving away from petrochemical-based starting materials, is another key aspect of sustainable synthesis. jddhs.com Additionally, research into solvent-free reaction conditions or the use of green solvents can significantly reduce the environmental footprint of the synthesis process. jddhs.com A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant improvements in sustainability.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Heterocyclic Compounds
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Reagents | Often stoichiometric and hazardous | Catalytic and less hazardous |
| Solvents | High volumes of volatile organic compounds | Solvent-free or green solvents (e.g., water, supercritical fluids) |
| Energy | High energy consumption (heating/cooling) | Energy-efficient methods (e.g., microwave-assisted synthesis) |
| Waste | Significant byproduct formation | High atom economy, minimal waste |
| Scalability | Can be challenging and costly | Designed for scalability and efficiency |
By focusing on these green chemistry principles, researchers can develop scalable and economically viable synthetic routes for this compound that are also environmentally responsible.
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms represents a significant advancement in the efficient and reproducible synthesis of this compound and its derivatives. rsc.orgsyrris.com Automated systems, leveraging robotics and computer control, offer precise control over reaction parameters such as reagent addition, mixing, temperature, and pressure. syrris.comnih.gov This level of control enhances reproducibility and allows for the rapid optimization of reaction conditions. syrris.com
The combination of automation and flow chemistry can accelerate the generation of libraries of this compound analogs for screening and lead optimization in drug discovery programs. syrris.comnus.edu.sg This approach not only increases the efficiency of the synthetic process but also expands the accessible chemical space for the development of new therapeutic agents. syrris.com
Table 2: Advantages of Flow Chemistry in the Synthesis of Pyrrolidine (B122466) Derivatives
| Advantage | Description |
|---|---|
| Enhanced Control | Precise control over reaction parameters (temperature, pressure, stoichiometry). syrris.com |
| Improved Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. syrris.com |
| Increased Efficiency | Rapid reaction optimization and potential for continuous production. rsc.org |
| Scalability | Straightforward scaling from laboratory to production by extending operation time or using parallel reactors. rsc.org |
| Integration | Ability to couple synthesis with in-line analysis and purification. syrris.com |
Future work in this area will likely focus on developing fully automated, end-to-end flow synthesis platforms for the on-demand production of this compound and its derivatives.
Exploration of Novel Biological Targets and Therapeutic Areas for Hydroxypyrrolidinones
The this compound scaffold is a versatile starting point for the design of novel therapeutic agents across a range of disease areas. While the broader class of pyrrolidines has been explored for various biological activities, a focused effort on hydroxypyrrolidinone derivatives could uncover new and potent inhibitors for a variety of biological targets. nih.govresearchgate.net
Current research has highlighted the potential of pyrrolidine-containing compounds in several therapeutic areas, including oncology, neurology, infectious diseases, and metabolic disorders. nih.govpatsnap.com For instance, derivatives of pyrrolidine have been investigated as neuraminidase inhibitors for the treatment of influenza. nih.gov The structural features of this compound, including its stereochemistry and hydrogen bonding capabilities, make it an attractive scaffold for targeting enzyme active sites.
Future research should aim to systematically explore the biological activity of a diverse library of this compound derivatives against a wide panel of biological targets. This could include enzymes such as kinases, proteases, and transferases, which are implicated in numerous diseases. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying novel biological targets and elucidating the therapeutic potential of this compound class. The exploration of hydroxypyrrolidinones as inhibitors of targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD) could also be a fruitful avenue of research. nih.gov
Table 3: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
|---|---|---|
| Oncology | Kinases, Proteases | The pyrrolidine scaffold is present in many approved and investigational anticancer agents. |
| Infectious Diseases | Neuraminidase, Viral Proteases | Pyrrolidine derivatives have shown promise as antiviral and antibacterial agents. nih.govnih.gov |
| Neurology | Receptors, Enzymes involved in neurodegeneration | The central nervous system is a common target for pyrrolidine-containing drugs. patsnap.com |
| Inflammatory Diseases | Cyclooxygenases, Cytokines | The anti-inflammatory potential of novel heterocyclic compounds is an active area of research. |
| Metabolic Disorders | Enzymes involved in metabolic pathways | The structural diversity of hydroxypyrrolidinone derivatives could lead to the discovery of novel modulators of metabolic targets. patsnap.com |
A systematic and multidisciplinary approach, combining synthetic chemistry, biological screening, and pharmacology, will be essential for unlocking the full therapeutic potential of this compound-based molecules.
Advanced Computational Design of Next-Generation Hydroxypyrrolidinone-Based Molecules
Advanced computational methods are poised to play a pivotal role in the design of next-generation molecules based on the this compound scaffold. nih.gov Computer-aided drug design (CADD) techniques, including both structure-based and ligand-based approaches, can significantly accelerate the drug discovery process by identifying promising lead compounds and guiding their optimization. nih.gov
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. nih.gov By understanding the interactions between a ligand and its target at the atomic level, researchers can design novel this compound derivatives with enhanced potency and selectivity. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of designed compounds, allowing for the prioritization of synthetic efforts. nih.gov
Ligand-based drug design (LBDD) methods are valuable when the three-dimensional structure of the target is unknown. nih.gov These approaches use information from known active compounds to develop pharmacophore models and quantitative structure-activity relationships (QSAR), which can then be used to design new molecules with improved properties. nih.gov Furthermore, de novo design algorithms can generate novel molecular structures that fit the constraints of a given binding site or pharmacophore model. nih.gov
The integration of artificial intelligence and machine learning into the CADD workflow is a rapidly advancing area. mdpi.com These technologies can be used to analyze large datasets, predict biological activities and physicochemical properties, and even propose novel synthetic routes. By leveraging these advanced computational tools, researchers can more effectively explore the chemical space around the this compound core, leading to the design of next-generation therapeutic agents with optimized efficacy and safety profiles.
Table 4: Computational Approaches for the Design of Hydroxypyrrolidinone-Based Molecules
| Computational Method | Application |
|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand binding stability. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. nih.gov |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. nih.gov |
| Machine Learning | Predicts biological activity and ADMET properties from molecular structure. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
